3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Description
3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Activity
Several studies have synthesized and evaluated quinazolinone derivatives for their antibacterial and antimicrobial activities. These compounds have shown promising results against a range of bacteria and fungi, indicating their potential as therapeutic agents in combating infections. Notably, modifications to the quinazolinone core, including the incorporation of oxadiazole moieties, have been linked to enhanced antibacterial properties (Ahmed, Abd-Alla, & El-zohry, 2007; Gupta, Kashaw, Jatav, & Mishra, 2008).
Anticonvulsant Activity
Quinazolinone derivatives have been investigated for their anticonvulsant activities, with some showing significant effects at low doses. This research suggests the potential of these compounds in the development of new treatments for epilepsy and other seizure-related disorders (El-Helby & Wahab, 2003).
Anti-inflammatory and Analgesic Activities
Several studies have focused on the synthesis and evaluation of quinazolinone derivatives as non-steroidal anti-inflammatory and analgesic agents. These compounds have been shown to exhibit promising activity, indicating their potential use in pain management and the treatment of inflammatory diseases (Wagle, Adhikari, & Kumari, 2008; Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Corrosion Inhibition
Quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. These studies have demonstrated the effectiveness of such compounds in protecting metal surfaces from corrosion, highlighting their potential industrial applications in materials science (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Molecular Docking and Theoretical Studies
Research into the structural and electronic properties of quinazolinone derivatives, including 3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one, has been complemented by theoretical studies and molecular docking. These investigations provide insights into the interaction mechanisms of quinazolinone derivatives with biological targets, supporting their potential in drug design and discovery (Gandhi, Modh, Patel, Patel, Chikhalia, & Patel, 2020).
Properties
IUPAC Name |
3-ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-23-18(24)14-10-6-7-11-15(14)20-19(23)26-12-16-21-17(22-25-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUNBBVHCNFXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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